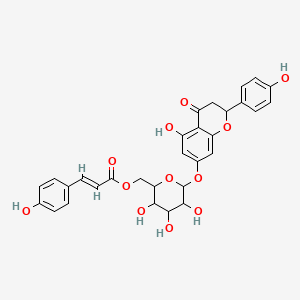
6''-p-Coumaroylprunin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’'-p-Coumaroylprunin is a flavonoid-7-o-glycoside, a class of organic compounds known for their diverse biological activities. It is a derivative of prunin, which is a flavonoid glycoside, and is characterized by the presence of a p-coumaroyl group attached to the prunin molecule . This compound is found in various plants and is known for its potential health benefits, including antioxidant and enzyme inhibitory activities .
Vorbereitungsmethoden
The synthesis of 6’'-p-Coumaroylprunin typically involves the esterification of prunin with p-coumaric acid. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. Industrial production methods may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques .
-
Synthetic Route
Starting Materials: Prunin and p-coumaric acid.
Catalyst: Acidic or basic catalysts can be used.
Solvent: Common solvents include methanol, ethanol, or water.
Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete esterification.
-
Industrial Production
Extraction: The compound is extracted from plant materials using solvents like acetone or ethanol.
Purification: The crude extract is purified using column chromatography to isolate 6’'-p-Coumaroylprunin.
Analyse Chemischer Reaktionen
6’'-p-Coumaroylprunin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are as follows:
-
Oxidation
Reagents: Hydrogen peroxide, potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidized derivatives of 6’'-p-Coumaroylprunin.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Carried out in anhydrous solvents like tetrahydrofuran or ethanol.
Products: Reduced forms of the compound, such as dihydro derivatives.
-
Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Typically carried out in organic solvents under reflux conditions.
Products: Substituted derivatives of 6’'-p-Coumaroylprunin.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The biological activities of 6’'-p-Coumaroylprunin are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It inhibits enzymes like lipase, α-glucosidase, and tyrosinase by binding to their active sites, thus preventing substrate binding and subsequent enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
6’'-p-Coumaroylprunin is unique among flavonoid glycosides due to the presence of the p-coumaroyl group. Similar compounds include:
Prunin: The parent compound without the p-coumaroyl group.
Apigenin: A flavonoid with similar antioxidant properties but lacking the glycoside moiety.
Verbascoside: Another phenolic compound with potent antioxidant and enzyme inhibitory activities.
In comparison, 6’'-p-Coumaroylprunin exhibits a unique combination of antioxidant and enzyme inhibitory properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
94392-49-1 |
|---|---|
Molekularformel |
C30H28O12 |
Molekulargewicht |
580.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H28O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-12,22,24,27-33,36-38H,13-14H2/b10-3+/t22?,24-,27-,28+,29-,30-/m1/s1 |
InChI-Schlüssel |
PLORCKNHUZJPKH-PTROEBSBSA-N |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
Isomerische SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
Kanonische SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
melting_point |
164-166°C |
Key on ui other cas no. |
96686-70-3 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















